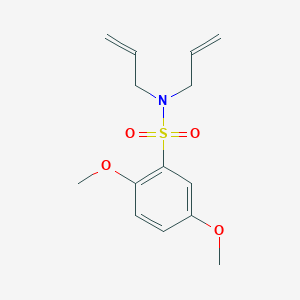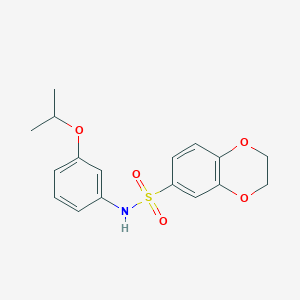![molecular formula C17H26N2O4S B5297069 N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, UK. AM-251 is a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Wirkmechanismus
AM-251 works by binding to the CB1 receptor and blocking the effects of cannabinoids. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. When activated by cannabinoids, the CB1 receptor can modulate a variety of physiological processes, including pain perception, appetite regulation, and mood. By blocking the CB1 receptor, AM-251 can prevent the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain perception, decrease food intake, and reduce the reinforcing effects of drugs of abuse. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AM-251 in lab experiments is that it is a potent and selective antagonist of the CB1 receptor, allowing researchers to study the effects of cannabinoids without interference from the CB1 receptor. However, one limitation is that it is not specific to the CB1 receptor and can also bind to other receptors, such as the CB2 receptor and the sigma-1 receptor.
Zukünftige Richtungen
There are several future directions for research involving AM-251. One area of interest is the role of the CB1 receptor in addiction and substance abuse. AM-251 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that the CB1 receptor may be a target for the development of new treatments for addiction. Another area of interest is the role of the CB1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. AM-251 has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for these diseases.
Synthesemethoden
AM-251 can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-nitrophenol with isopropylamine to form N-isopropyl-2-methyl-4-nitrophenylamine. This compound is then reacted with chloroacetyl chloride to form N-isopropyl-2-methyl-4-(chloroacetyl)phenylamine. The final step involves the reaction of this compound with sodium phenoxyacetate to form N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide.
Wissenschaftliche Forschungsanwendungen
AM-251 has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. It has been shown to be effective in blocking the effects of cannabinoids in animal models, allowing researchers to study the effects of cannabinoids on the body without interference from the CB1 receptor. AM-251 has been used in studies of pain perception, appetite regulation, and addiction.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)12-23-16-8-7-15(11-14(16)3)24(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQONZOPDDEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-(propan-2-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)
![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)

